molecular formula C15H22N4O2 B2719538 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1358400-88-0

1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one

Cat. No. B2719538
CAS RN: 1358400-88-0
M. Wt: 290.367
InChI Key: UNYLGQLRJUNDAW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Molecular Weight : THPP has a molecular weight of 122.17 g/mol .

Scientific Research Applications

Molecular Design and Pharmacology

This compound is part of a class of molecules explored for their potential in pharmacological applications, notably as part of compounds that exhibit selective agonist or antagonist properties towards certain receptors. For example, its structural motif, particularly the pyrazolo[1,5-a]pyridine substructure, has been identified in compounds displaying high affinity for dopamine D2 receptors. These compounds have been characterized for their G protein-biased agonistic properties, suggesting a pathway for designing novel therapeutics for psychiatric disorders, demonstrating the compound's relevance in drug discovery and development (Möller et al., 2017).

Antipsychotic Potential

Derivatives of the compound, particularly those incorporating pyrazolo[1,5-a]pyridine moieties, have been explored for their antipsychotic potential. These studies focus on designing molecules with specific receptor affinities that could lead to new treatments for psychiatric conditions. The work illustrates the compound's utility in creating molecules with targeted action in the brain, offering insights into the molecular basis of psychiatric disease treatment (Raviña et al., 2000).

Chemical Synthesis and Heterocyclic Chemistry

Research into the synthesis of novel heterocyclic compounds featuring the pyrazolo[1,5-a]pyridine scaffold highlights the importance of this structure in medicinal chemistry. The work in this area focuses on developing new synthetic methodologies and exploring the chemical space around these motifs to discover compounds with potential therapeutic applications. This demonstrates the compound's role in advancing the field of synthetic and medicinal chemistry, providing a foundation for the discovery of new drugs (Ho & Suen, 2013).

Receptor Binding and Functional Studies

Investigations into the binding affinity of compounds containing the pyrazolo[1,5-a]pyridine structure for various receptors, including dopamine and serotonin receptors, shed light on the complex interactions between small molecules and biological targets. These studies are crucial for understanding how structural modifications affect receptor binding and downstream signaling, guiding the design of molecules with desired biological activities (Banerjee et al., 2017).

Antimicrobial and Antituberculosis Activity

Some derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, including activity against Mycobacterium tuberculosis. This research highlights the compound's potential as a lead structure for developing new antimicrobial agents, addressing the global challenge of antibiotic resistance (Shindikar & Viswanathan, 2005).

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, leading to changes in its conformation . These changes can effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

The compound 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, which is essential for the replication of the virus . The downstream effects include the inhibition of HBV DNA viral load .

Pharmacokinetics

It is noted that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.

Result of Action

The result of the action of 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one is the effective inhibition of a broad range of nucleos(t)ide-resistant HBV variants . This is achieved by modulating the conformation of the HBV core protein, which leads to a reduction in HBV DNA viral load .

Action Environment

It is worth noting that the compound has demonstrated efficacy in a hbv aav mouse model , suggesting that it may be effective in a biological environment.

properties

IUPAC Name

1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-2-14(20)17-7-9-18(10-8-17)15(21)13-11-12-5-3-4-6-19(12)16-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYLGQLRJUNDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one

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